molecular formula C14H9BrINO2S B1437013 5-Bromo-3-iodo-1-(phenylsulfonyl)indole CAS No. 582305-43-9

5-Bromo-3-iodo-1-(phenylsulfonyl)indole

Cat. No. B1437013
M. Wt: 462.1 g/mol
InChI Key: MAPFSRSISJUBIF-UHFFFAOYSA-N
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Description

5-Bromo-3-iodo-1-(phenylsulfonyl)indole is a chemical compound with the empirical formula C14H8BrIN2O4S . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of 5-Bromo-3-iodo-1-(phenylsulfonyl)indole can be represented by the SMILES string OC(=O)c1c(I)c2cc(Br)cnc2n1S(=O)(=O)c3ccccc3 . The InChI representation is 1S/C14H8BrIN2O4S/c15-8-6-10-11(16)12(14(19)20)18(13(10)17-7-8)23(21,22)9-4-2-1-3-5-9/h1-7H,(H,19,20) .

Scientific Research Applications

1. Chemical Synthesis and Functionalization

5-Bromo-3-iodo-1-(phenylsulfonyl)indole has been a focal point in chemical synthesis, particularly in the regioselective C(sp²)-H dual functionalization of indoles. This process is significant for creating bromo-aminated indoles via 1,3-migration of imide groups on indolyl(phenyl)iodonium imides under metal-free conditions (Moriyama, Ishida, & Togo, 2015). Additionally, synthesis techniques involving 5-Bromo-3-iodo-1-(phenylsulfonyl)indole have been developed to create novel indole derivatives, such as the efficient synthesis of 5-bromo-3-[(3,4,5-trimethoxy-phenyl)thio]-1H-indole, which could be achieved at room temperature without metal catalysts or additives (Zhao-chan, 2013).

2. Applications in Organic Chemistry

The compound plays a critical role in the creation of complex organic molecules. For instance, its use in the synthesis of masked 2,3-diaminoindoles illustrates its versatility in organic synthesis (Mannes, Onyango, & Gribble, 2016). Furthermore, it is instrumental in the Suzuki and Sonogashira cross-coupling reactions, leading to the production of various functionalized indoles and indazoles, which have potential applications as 5-HT receptor ligands (Witulski et al., 2005).

3. Biomedical Research

In the realm of biomedical research, derivatives of 5-Bromo-3-iodo-1-(phenylsulfonyl)indole have shown promise. For instance, the synthesis of 2- and 3-aryl indoles from 1-(phenylsulfonyl)indole derivatives and their subsequent antimicrobial activity testing revealed significant potential in this area (Leboho et al., 2009). Moreover, the development of palladium-catalyzed amination of 5-bromo-3-[2-(diethylamino)ethoxy]indoles, followed by sulfonylation, produced novel indole derivatives of interest as potentially biological active 5-HT6 receptor ligands (Schwarz et al., 2008).

4. Crystallography and Material Science

The compound's role extends to crystallography and material science. Studies like the analysis of 3-Phenylsulfanyl-1-phenylsulfonyl-1H-indole-2-carbaldehyde have contributed to understanding molecular structures and interactions, which is crucial in material science research (Sakthivel et al., 2006).

properties

IUPAC Name

1-(benzenesulfonyl)-5-bromo-3-iodoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrINO2S/c15-10-6-7-14-12(8-10)13(16)9-17(14)20(18,19)11-4-2-1-3-5-11/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAPFSRSISJUBIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrINO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60651259
Record name 1-(Benzenesulfonyl)-5-bromo-3-iodo-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

462.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-iodo-1-(phenylsulfonyl)indole

CAS RN

582305-43-9
Record name 1-(Benzenesulfonyl)-5-bromo-3-iodo-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60651259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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